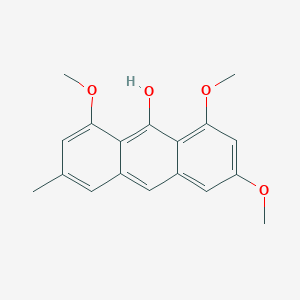
9-Anthracenol, 1,3,8-trimethoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is an organic compound belonging to the anthracene family. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- typically involves multi-step organic reactions. One common method starts with the methylation of anthracene derivatives, followed by hydroxylation and methoxylation. Specific conditions such as the use of methyl iodide for methylation, and methanol in the presence of a base for methoxylation, are often employed. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the anthracene core.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Its unique structure makes it useful in studying photochemical reactions and processes.
Biology:
Fluorescent Probes: Due to its aromatic nature, it can be used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism by which 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- exerts its effects is largely dependent on its ability to participate in various chemical reactions. The hydroxyl and methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets such as enzymes or receptors in biological systems, leading to specific biochemical pathways being activated or inhibited.
類似化合物との比較
9-Anthracenemethanol: Another anthracene derivative with a hydroxymethyl group.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: A compound with multiple hydroxyl and methoxy groups on an anthraquinone core.
8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone: Similar in structure but with a different substitution pattern.
Uniqueness: 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as photochemistry and the synthesis of complex organic molecules.
特性
CAS番号 |
138370-20-4 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
1,3,8-trimethoxy-6-methylanthracen-9-ol |
InChI |
InChI=1S/C18H18O4/c1-10-5-11-7-12-8-13(20-2)9-15(22-4)17(12)18(19)16(11)14(6-10)21-3/h5-9,19H,1-4H3 |
InChIキー |
ALZTXUMPWBTBRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


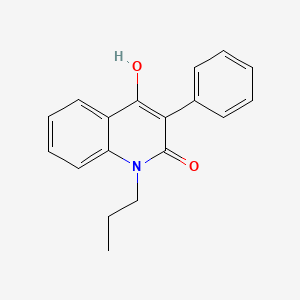
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
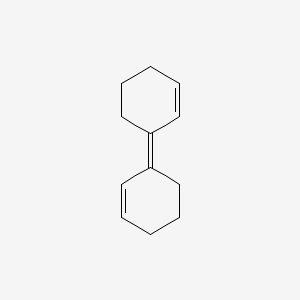

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
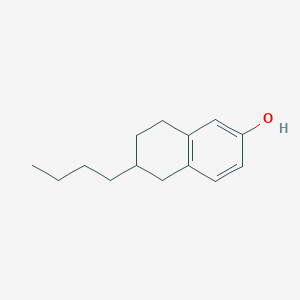
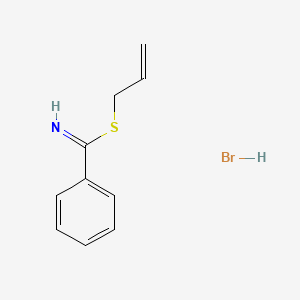
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
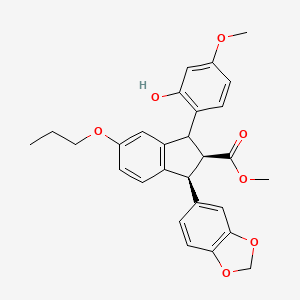
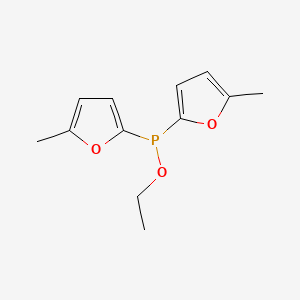
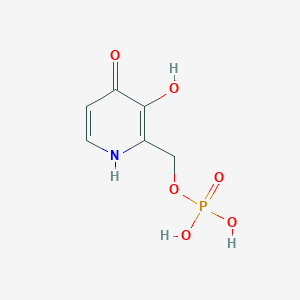
silane](/img/structure/B14276854.png)
